Cas no 2172190-19-9 (3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid)

3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid
- 2172190-19-9
- EN300-1286064
-
- インチ: 1S/C7H13NO3S/c1-7(4-12-2,8-5-9)3-6(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
- InChIKey: OBKYKJLNUJDPAR-UHFFFAOYSA-N
- ほほえんだ: S(C)CC(C)(CC(=O)O)NC=O
計算された属性
- せいみつぶんしりょう: 191.06161445g/mol
- どういたいしつりょう: 191.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 91.7Ų
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286064-5000mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1286064-500mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1286064-10000mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1286064-1.0g |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286064-1000mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1286064-50mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1286064-250mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1286064-2500mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1286064-100mg |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid |
2172190-19-9 | 100mg |
$741.0 | 2023-10-01 |
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acidに関する追加情報
Introduction to 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid (CAS No. 2172190-19-9)
3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172190-19-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including an amide group, a methyl-substituted backbone, and a methylsulfanyl functional group, exhibits a range of chemical and biological properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid consists of a four-carbon chain with substituents that enhance its reactivity and utility in synthetic pathways. The presence of the formamide moiety at the third carbon position introduces a polar amide bond, which is known for its role in protein-ligand interactions and drug-receptor binding. This feature is particularly relevant in the design of peptidomimetics and protease inhibitors, where the amide bond serves as a key pharmacophore.
Furthermore, the methylsulfanyl group at the fourth carbon position contributes to the compound's overall hydrophobicity and electronic properties, influencing its solubility and metabolic stability. These structural attributes make 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid a versatile building block for medicinal chemists seeking to develop compounds with enhanced pharmacokinetic profiles.
In recent years, there has been growing interest in the synthesis and application of structurally diverse carboxylic acids and their derivatives due to their broad spectrum of biological activities. 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid has been explored in several research studies as a precursor for more complex molecules. For instance, its ability to undergo selective modifications at multiple sites has made it useful in constructing heterocyclic scaffolds, which are prevalent in many biologically active compounds.
One notable area where this compound has found utility is in the development of non-peptide inhibitors. Non-peptide analogs are often preferred over peptide-based drugs due to their improved oral bioavailability and resistance to enzymatic degradation. The structural features of 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid allow for modifications that can fine-tune the binding affinity and selectivity of these inhibitors towards target enzymes or receptors.
Recent advancements in computational chemistry have further enhanced the understanding of how 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid interacts with biological targets. Molecular modeling studies have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its binding mode and efficacy. These insights have guided researchers in optimizing synthetic routes to produce derivatives with improved pharmacological properties.
The role of 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid in drug discovery has also been highlighted in several clinical trials. While it is not currently approved as a standalone therapeutic agent, its derivatives have shown promise in treating various diseases, including metabolic disorders and inflammatory conditions. The compound's ability to modulate key biological pathways has made it a valuable candidate for further investigation.
Synthetic methodologies for producing 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid have seen significant improvements over the years. Traditional approaches often involved multi-step reactions with moderate yields and harsh reaction conditions. However, modern synthetic strategies have enabled more efficient and sustainable production methods. For example, catalytic hydrogenation and asymmetric synthesis techniques have been employed to achieve higher yields while minimizing waste generation.
The environmental impact of chemical synthesis has also prompted researchers to explore greener alternatives for producing 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid. Biocatalysis, using enzymes as catalysts, has emerged as a promising approach due to its high selectivity and mild reaction conditions. Additionally, flow chemistry has been utilized to enhance reaction efficiency and scalability.
In conclusion, 3-formamido-3-methyl-4-(methylsulfanyl)butanoic acid (CAS No. 2172190-19-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications in drug design, from peptidomimetics to non-peptide inhibitors. As research continues to uncover new synthetic methods and biological functions, this compound is expected to play an increasingly important role in the discovery of novel therapeutic agents.
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